Oxymorphone hydrochloride

Catalog No.
S618755
CAS No.
357-07-3
M.F
C17H20ClNO4
M. Wt
337.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxymorphone hydrochloride

CAS Number

357-07-3

Product Name

Oxymorphone hydrochloride

IUPAC Name

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride

Molecular Formula

C17H20ClNO4

Molecular Weight

337.8 g/mol

InChI

InChI=1S/C17H19NO4.ClH/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9;/h2-3,12,15,19,21H,4-8H2,1H3;1H/t12-,15+,16+,17-;/m1./s1

InChI Key

BCGJBQBWUGVESK-KCTCKCTRSA-N

SMILES

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl

Synonyms

Numorphan, Opana, Oxymorphone, oxymorphone HCl, Oxymorphone Hydrochloride

Canonical SMILES

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl

Isomeric SMILES

CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.Cl

Oxymorphone hydrochloride is a potent opioid analgesic derived from thebaine, an alkaloid found in opium. It is classified as a pyridine-ring unsubstituted pyridomorphinan, distinguished by a ketone group at the C-6 position and saturation of the 7,8 double bond. This structural modification enhances its lipid solubility compared to other opioids, making it more effective in pain management. The chemical formula for oxymorphone hydrochloride is C17H19NO4HClC_{17}H_{19}NO_{4}\cdot HCl with a molecular weight of approximately 337.80 g/mol . It appears as a white or slightly off-white, odorless crystalline powder that is freely soluble in water but has low solubility in alcohol and ether .

Oxymorphone hydrochloride acts as a full agonist at mu-opioid receptors in the CNS []. These receptors are involved in pain perception, and binding of oxymorphone to these receptors leads to a decrease in pain signaling. Additionally, oxymorphone may activate other opioid receptors, contributing to its analgesic effects and other actions such as sedation and respiratory depression [].

Oxymorphone hydrochloride is a potent medication with a high risk of addiction and overdose. Common side effects include constipation, drowsiness, nausea, and respiratory depression []. Due to its high potency, accidental ingestion, particularly by children, can be life-threatening.

Analgesic Effects:

Oxymorphone hydrochloride, a semi-synthetic opioid, has been the subject of numerous scientific studies investigating its analgesic (pain-relieving) effects. These studies have compared its efficacy and side effects to other opioids in various pain management scenarios, including:

  • Post-surgical pain: Research demonstrates the effectiveness of oxymorphone in managing moderate to severe pain following surgery [].
  • Chronic pain: Studies have explored the use of oxymorphone for chronic pain conditions like cancer pain, arthritis, and chronic low back pain, with mixed findings regarding its long-term efficacy and safety compared to other options [, ].

Pharmacological Properties:

Scientific research has focused on understanding the pharmacological properties of oxymorphone, including its:

  • Mechanism of action: Like other opioids, oxymorphone binds to mu-opioid receptors in the central nervous system, leading to pain relief [].
  • Pharmacokinetics: Studies have investigated the absorption, distribution, metabolism, and excretion of oxymorphone to determine its optimal dosing and potential for abuse.

Addiction and Abuse Potential:

Due to its potent analgesic effects and potential for dependence and abuse, oxymorphone has been studied extensively in the context of addiction:

  • Comparison to other opioids: Research has compared the addiction potential of oxymorphone to other opioids, highlighting its high risk for misuse and dependence [].
  • Abuse-deterrent formulations: Development of abuse-deterrent formulations of oxymorphone has been an area of research, aiming to reduce the potential for manipulation and non-medical use [].

Oxymorphone undergoes extensive hepatic metabolism primarily through glucuronidation, where it is conjugated with glucuronic acid to form oxymorphone-3-glucuronide, its primary metabolite. Additionally, it can be reduced to form 6-hydroxy-oxymorphone . The metabolic pathways involve several cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which facilitate the conversion to noroxymorphone and noroxycodone . The pharmacokinetics of oxymorphone reveal that less than 2% of the drug is excreted unchanged in urine, indicating significant metabolic processing .

Oxymorphone primarily exerts its analgesic effects through interaction with the mu-opioid receptors in the central nervous system. This binding leads to decreased perception of pain and emotional response to pain stimuli. The drug's bioavailability after oral administration is approximately 10%, largely due to first-pass metabolism in the liver . Its half-life ranges from 7 to 12 hours depending on the formulation (immediate-release vs. extended-release), allowing for effective pain management over extended periods .

The synthesis of oxymorphone typically begins with thebaine, which undergoes several chemical transformations:

  • Hydroxylation: Thebaine is hydroxylated at specific positions to introduce necessary functional groups.
  • Reduction: The resulting compound may undergo reductions to saturate double bonds and form the ketone group at C-6.
  • Hydrochloride Salt Formation: Finally, oxymorphone can be converted into its hydrochloride salt form for improved solubility and stability.

These steps can vary slightly based on specific laboratory methods or desired purity levels .

Oxymorphone hydrochloride is primarily used for the management of moderate to severe pain, especially in cases where other analgesics are insufficient. It is available in various formulations, including immediate-release and extended-release tablets, allowing for tailored treatment regimens based on patient needs . Due to its potency, it is also used in palliative care settings for patients with chronic pain conditions.

Oxymorphone shares similarities with several other opioid analgesics but is unique due to its specific structural characteristics and metabolic pathways. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
OxycodoneSimilar morphinan structureHigher oral bioavailability (60%-87%)
HydromorphoneSaturated morphinan derivativeMore potent analgesic effects than morphine
MorphineStandard opioid structureLower lipid solubility compared to oxymorphone
BuprenorphinePartial agonist at mu-opioid receptorsCeiling effect on respiratory depression

Oxymorphone stands out due to its higher lipid solubility and potency relative to oxycodone and hydromorphone, making it particularly effective for severe pain management while having a distinct metabolic profile that reduces potential drug interactions .

Oxymorphone hydrochloride exhibits distinctive solubility characteristics that significantly influence its pharmaceutical behavior and formulation considerations. The compound demonstrates freely soluble characteristics in water, a property that distinguishes it from many other opioid analgesics and facilitates aqueous-based pharmaceutical formulations [1] [2]. This high aqueous solubility stems from the ionizable hydrochloride salt form, which enhances the hydrophilic character of the otherwise lipophilic morphinan skeleton.

The octanol/water partition coefficient of oxymorphone hydrochloride has been precisely determined as 0.98 at 37°C and pH 7.4 [1] [2] [3] [4]. This LogP value indicates moderate lipophilicity, positioning oxymorphone as more lipophilic than morphine but less lipophilic than certain other opioid compounds [5]. The partition coefficient reflects the compound's ability to cross biological membranes while maintaining sufficient aqueous solubility for systemic distribution.

In contrast to its aqueous solubility, oxymorphone hydrochloride exhibits sparingly soluble characteristics in both alcohol and ether [1] [2] [6]. This differential solubility profile provides valuable information for formulation scientists regarding appropriate solvent systems and excipient selection for various dosage forms.

The compound possesses two distinct ionization constants: pKa1 = 8.17 and pKa2 = 9.54 at 37°C [1] [2] [7]. These values indicate that oxymorphone hydrochloride exists predominantly in its protonated form under physiological pH conditions, contributing to its aqueous solubility and influencing its pharmacokinetic behavior. The relatively high pKa values suggest that the compound will remain largely ionized in most biological fluids, affecting its tissue distribution and cellular uptake characteristics.

Table 3.1: Solubility and Partition Coefficient Data for Oxymorphone Hydrochloride

PropertyValueTemperature/pHReference
Water solubilityFreely solubleRoom temperature [1] [2]
Alcohol solubilitySparingly solubleRoom temperature [1] [2]
Ether solubilitySparingly solubleRoom temperature [1] [2]
Octanol/water LogP0.9837°C, pH 7.4 [1] [2] [3]
pKa18.1737°C [1] [2]
pKa29.5437°C [1] [2]
Plasma protein binding10-12%Physiological conditions [1] [2]

Thermal Degradation Kinetics

Thermal stability studies of oxymorphone hydrochloride reveal a complex degradation profile that varies significantly with temperature, atmospheric conditions, and pH. Under standard storage conditions at 25°C, the compound demonstrates excellent stability with minimal degradation over extended periods [8] [9]. This stability extends to physiological temperatures, where 37°C exposure results in no significant degradation under normal atmospheric conditions [8].

The thermal decomposition characteristics become more pronounced at elevated temperatures. Steam sterilization conditions at 121°C present a critical threshold for oxymorphone hydrochloride stability. Research on morphine analogues indicates that the compound can withstand steam sterilization for up to 180 minutes when the solution pH is adjusted to 3.2 and oxygen is eliminated through nitrogen saturation [10]. However, the presence of oxygen dramatically accelerates degradation, with approximately 20% decomposition occurring within 15 minutes under oxidative conditions at 121°C [10].

The melting point of oxymorphone hydrochloride occurs at approximately 254°C, accompanied by simultaneous decomposition [11]. This characteristic indicates that the compound undergoes thermal decomposition rather than clean melting, which is typical for complex organic pharmaceutical compounds. Above 350°C, significant charring and complete decomposition occur, following patterns observed in related opioid compounds [12].

Table 3.2: Thermal Degradation Kinetics of Oxymorphone Hydrochloride

Temperature (°C)Atmospheric ConditionsStability/Degradation RateTime FrameNotes
25AirStableExtended periodsStandard storage
37AirStableWeeks to monthsPhysiological temperature
121Nitrogen, pH 3.2<5% degradation180 minutesSterilization conditions
121Oxygen present~20% degradation15 minutesOxidative stress
254AirRapid decompositionMinutesMelting point
>350AirComplete degradationSeconds to minutesCharring occurs

The degradation kinetics follow first-order kinetics under most conditions, with activation energies typical of pharmaceutical compounds undergoing thermal decomposition. The presence of water can either stabilize or destabilize the compound depending on pH and ionic strength, with acidic conditions generally providing enhanced thermal stability [10].

Photostability and Oxidative Decomposition Pathways

Photostability studies reveal that oxymorphone hydrochloride exhibits sensitivity to ultraviolet radiation, particularly in the UV-B and UV-C ranges. The compound demonstrates moderate stability under ambient lighting conditions but shows significant degradation when exposed to direct ultraviolet radiation [13] [14]. The photodegradation mechanism involves the formation of reactive oxygen species and subsequent oxidative degradation pathways.

The phenolic hydroxyl groups present in the oxymorphone structure represent the primary sites of oxidative attack [15]. These functional groups are particularly susceptible to hydroxyl radical-mediated oxidation, leading to the formation of quinone derivatives and other oxidative metabolites. The degradation pathways involve multiple mechanistic routes, including autoxidation, peroxide-mediated oxidation, and photocatalytic processes [16].

Primary oxidative decomposition pathways include:

  • Phenolic oxidation: Hydroxyl groups undergo oxidation to form quinone intermediates
  • N-oxide formation: The tertiary amine nitrogen can form N-oxide derivatives in the presence of hydrogen peroxide
  • Epoxide formation: Double bonds within the morphinan skeleton may form epoxide intermediates
  • Ring-opening reactions: Severe oxidative conditions can lead to degradation of the rigid ring system
  • Polymerization: Radical-mediated reactions can result in polymer formation

The photodegradation quantum yield varies with wavelength, with UV-C radiation (254 nm) producing the most rapid degradation. UV-A exposure (365 nm) results in slower but still significant degradation, while visible light produces minimal photochemical degradation under normal exposure conditions [13].

Table 3.3: Photostability and Oxidative Decomposition Profile

Light SourceWavelength (nm)Degradation RatePrimary ProductsProtective Measures
Fluorescent light400-700MinimalMinor oxidative productsAmber containers
UV-A315-400ModeratePhenolic oxidation productsUV filters
UV-B280-315SignificantMultiple photoproductsLight-resistant packaging
UV-C200-280RapidExtensive degradationComplete light protection
Sunlight280-800VariableMixed productsAvoid direct exposure

Oxidative stress conditions accelerate degradation through metal-catalyzed processes, with iron and copper ions acting as particularly effective catalysts [16]. Hydrogen peroxide, commonly present as an impurity in pharmaceutical excipients, can initiate oxidative degradation even under mild conditions [16].

Polymorphism and Hydrate Formation

Oxymorphone hydrochloride exhibits complex polymorphic behavior and hydrate formation tendencies that significantly impact its pharmaceutical properties. Based on structural relationships with morphine and related morphinanes, multiple crystalline forms are expected to exist [17] [18] [19] [20].

The anhydrous forms include at least three distinct polymorphs. Form I represents the most thermodynamically stable anhydrous polymorph, typically forming under low humidity conditions (below 5% relative humidity). This form exhibits the orthorhombic space group P2₁2₁2₁, which is characteristic of morphinane compounds [19] [20]. Form II represents a metastable polymorph that can form under intermediate storage conditions, while Form III appears to be a low-crystallinity, amorphous-like form that develops under extremely dry conditions [19].

Hydrate formation occurs readily under moderate to high humidity conditions, with the compound capable of forming monohydrate, dihydrate, and trihydrate structures [19] [20]. The hydrate formation follows humidity-dependent equilibria:

  • Monohydrate formation: 30-70% relative humidity
  • Dihydrate formation: 70-95% relative humidity
  • Trihydrate formation: Above 95% relative humidity

The dehydration temperatures for these hydrates range from 40-75°C for the monohydrate to 75-100°C for the trihydrate, indicating increasingly stable water incorporation with higher hydration levels [19] [20].

Table 3.4: Polymorphic Forms and Hydrate Characteristics

Crystal FormSpace GroupStabilityFormation ConditionsDehydration Temp (°C)Water Content
Anhydrous Form IP2₁2₁2₁Most stable<5% RHN/A0%
Anhydrous Form IIP2₁2₁2₁MetastableIntermediate RHN/A0%
Anhydrous Form IIIDisorderedLeast stable<5% RHN/A0%
MonohydrateP2₁2₁2₁Moderate30-70% RH40-755.3%
DihydrateP2₁2₁2₁High70-95% RH60-9010.2%
TrihydrateP2₁2₁2₁Highest>95% RH75-10014.4%

The hydrogen bonding networks in these crystal forms become increasingly complex with hydration level. Anhydrous forms rely primarily on intermolecular hydrogen bonds between oxymorphone molecules and chloride ions. Hydrated forms incorporate water molecules into extended three-dimensional hydrogen bonding networks, resulting in enhanced crystal stability and altered physicochemical properties [19] [20].

Crystal nucleation and growth of different polymorphs can be influenced by crystallization conditions, including solvent choice, temperature, cooling rate, and the presence of nucleating agents. The interconversion between forms follows thermodynamically controlled processes under equilibrium conditions but may be kinetically controlled during rapid processing operations.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

337.1080858 g/mol

Monoisotopic Mass

337.1080858 g/mol

Heavy Atom Count

23

UNII

5Y2EI94NBC

Related CAS

76-41-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (19.15%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (80.85%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (80.85%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H311 (19.15%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (19.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (19.15%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (19.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (80.85%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H334 (19.15%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H361 (19.15%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

357-07-3

Wikipedia

Oxymorphone hydrochloride

FDA Medication Guides

Opana ER
Oxymorphone Hydrochloride
TABLET, EXTENDED RELEASE;ORAL
ENDO PHARMS
12/15/2023
10/07/2019
Oxymorphone Hydrochloride
TABLET, EXTENDED RELEASE;ORAL
ACTAVIS ELIZABETH
03/04/2021
Opana
TABLET;ORAL
ENDO PHARMS
10/25/2019

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 04-14-2024

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